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  • Product: (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride
  • CAS: 2866253-66-7

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol Hydrochloride: A Technical Guide for Structural Elucidation

Executive Summary (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride (CAS: 2866253-66-7) is a highly polar, polyfunctional chiral building block frequently utilized in advanced organic synthesis and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride (CAS: 2866253-66-7) is a highly polar, polyfunctional chiral building block frequently utilized in advanced organic synthesis and drug development[1]. The molecule features a primary amine (stabilized as a hydrochloride salt), a secondary alcohol, and a thioether linkage. Accurate Nuclear Magnetic Resonance (NMR) characterization of this molecule is critical for downstream pharmaceutical applications. However, because raw spectral data for this specific enantiomeric salt is scarce in public repositories, researchers must rely on predictive spectroscopy and rigorous experimental validation.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, empirically derived guide to the 1 H and 13 C NMR chemical shifts of this compound, grounded in established spectroscopic principles and self-validating experimental workflows.

Structural Analysis and The Causality of Chemical Shifts

To accurately assign the NMR spectrum, we must first deconstruct the molecule's chemical environment: CH 3​ (a)–S–CH 2​ (b)–CH(c)(OH)–CH 2​ (d)–NH 3+​ Cl .

When dissolved in deuterium oxide (D 2​ O), the exchangeable protons (-OH and -NH 3+​ ) rapidly exchange with deuterium. This is a deliberate experimental choice: it eliminates the broad, complex signals of the quadrupolar amine and hydroxyl groups, drastically simplifying the aliphatic region for precise J -coupling analysis.

The Stereochemical Impact: Diastereotopic Splitting

The most defining feature of this spectrum is driven by the (2R) stereocenter at the C2 position. Because C2 is chiral, it breaks the local symmetry of the molecule. Consequently, the adjacent methylene protons at C1 and C3 are diastereotopic .

  • Causality: Diastereotopic protons reside in permanently different magnetic environments, making them chemically inequivalent. They will couple not only with the adjacent C2 methine proton (vicinal coupling, 3J ) but also with each other (geminal coupling, 2J≈13−14 Hz). This transforms what would normally be simple doublets into complex doublets of doublets (dd), requiring high-resolution shimming to resolve.

Inductive Effects (-I)

The strongly electron-withdrawing -NH 3+​ group exerts a potent inductive effect, deshielding the C1 protons and carbon, pushing them significantly downfield compared to a neutral amine. The thioether group (-S-CH 3​ ) is moderately deshielding, placing the C3 protons in the mid-2.0 ppm range.

Predicted NMR Chemical Shifts

Based on standard additivity rules ()[2] and comparative analysis with the baseline molecule 1-amino-2-propanol ()[3], the expected chemical shifts in D 2​ O at 298 K are summarized below.

Table 1: 1 H NMR Data (400 MHz, D 2​ O)
PositionFunctional GroupShift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
S-CH 3​ Methyl2.15Singlet (s)3H-
C3 Methylene2.65, 2.752 × dd2H (1H each) 2J≈13.5 , 3J≈6.0,7.5
C1 Methylene3.00, 3.202 × dd2H (1H each) 2J≈13.0 , 3J≈4.0,8.5
C2 Methine4.05Multiplet (m)1H-
Table 2: 13 C NMR Data (100 MHz, D 2​ O)
PositionFunctional GroupShift ( δ , ppm)DEPT-135 Phase
S-CH 3​ Methyl15.5Positive (Up)
C3 Methylene38.2Negative (Down)
C1 Methylene44.1Negative (Down)
C2 Methine66.5Positive (Up)

Self-Validating Experimental Protocols

To ensure the highest scientific integrity, the following protocols incorporate built-in validation gates. A protocol is only robust if it can independently verify its own success at each critical juncture.

Protocol A: 1D/2D NMR Acquisition & Backbone Assignment

Objective: Unambiguous assignment of the carbon backbone and resolution of diastereotopic proton resonances.

  • Sample Preparation: Dissolve 20 mg of the analyte in 600 µL of D 2​ O (99.9% D). Transfer to a 5 mm precision NMR tube.

    • Causality: D 2​ O solubilizes the highly polar hydrochloride salt and exchanges the quadrupolar protons, preventing signal broadening.

  • Shimming Validation (Gate 1): Lock on the deuterium signal and shim the magnet. Measure the line width at half height ( v1/2​ ) of the residual HOD peak (~4.79 ppm).

    • Self-Validation: Proceed to acquisition only if v1/2​<1.0 Hz. Poor magnetic homogeneity will obscure the critical 4J and 3J couplings of the diastereotopic protons, leading to misinterpretation.

  • 13 C and DEPT-135 Acquisition (Gate 2): Acquire a standard 13 C spectrum (512 scans) and a DEPT-135 spectrum.

    • Self-Validation: The DEPT-135 must show the C2 methine and S-CH 3​ carbons with a positive phase, and the C1/C3 methylenes with a negative phase. This binary phase separation guarantees no misassignment between the methine and methylene carbons.

  • 2D HSQC Mapping (Gate 3): Acquire a 1 H- 13 C HSQC spectrum.

    • Self-Validation: The HSQC must show two distinct proton cross-peaks (e.g., at 3.00 and 3.20 ppm) correlating to a single carbon resonance (C1 at 44.1 ppm). This definitively proves the diastereotopic nature of the methylene group induced by the (2R) stereocenter.

Protocol B: "In-Tube" Chiral Derivatization for Enantiomeric Purity

Objective: Confirm the (2R) configuration and assess enantiomeric excess ( ee ) without material loss. Standard 1D NMR cannot differentiate the (2R) enantiomer from the (2S) enantiomer.

  • Free-Basing & Prep: Convert 5 mg of the HCl salt to its free base and dissolve in CDCl 3​ in an NMR tube.

  • Derivatization: Add 2 equivalents of (S)-MTPA (Mosher's acid), DCC, and DMAP directly into the NMR tube. Shake vigorously for 5 minutes.

    • Causality: As demonstrated by Orlov and Ananikov (), this "in-tube" method prevents material loss, eliminates workup waste, and captures the kinetic product directly for immediate analysis[4].

  • 19 F NMR Acquisition (Gate 4): Acquire a 19 F NMR spectrum.

    • Self-Validation: The spectrum will display a single sharp singlet (around -69 ppm) if the sample is enantiopure (2R). The presence of a second peak directly quantifies contamination with the (2S) enantiomer.

Workflow Visualization

The following diagram maps the logical progression and validation gates of the NMR characterization process.

NMR_Workflow Start Sample Prep: (2R)-1-amino-3-(methylsulfanyl)propan-2-ol HCl Solvent Dissolution in D2O (Exchange -OH and -NH3+) Start->Solvent Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Solvent->Acq1D Chiral In-Tube Chiral Derivatization (MTPA addition) Solvent->Chiral Aliquot for Chiral Check Validate1 Validation Gate 1: DEPT-135 confirms CH2 vs CH/CH3 Acq1D->Validate1 Acq2D 2D NMR Acquisition (COSY, HSQC) Validate1->Acq2D Validate2 Validation Gate 2: HSQC maps diastereotopic 1H to single 13C Acq2D->Validate2 Analysis Final Data Processing & Enantiomeric Excess (ee) Calculation Validate2->Analysis Chiral->Analysis

Workflow for the self-validating NMR characterization and chiral analysis of the target compound.

References

  • NextSDS Chemical Database. "(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride — Chemical Substance Information (CAS: 2866253-66-7)." NextSDS. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4, 1-Amino-2-propanol." PubChem. URL: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL:[Link]

  • Orlov, N. V., & Ananikov, V. P. (2011). "NMR analysis of chiral alcohols and amines: development of an environmentally benign 'in tube' procedure with high efficiency and improved detection limit." Green Chemistry, 13(7), 1735. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Exact Mass and Molecular Weight of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of pharmaceutical research and development, the precise characterization of molecular entities is a cornerstone of scient...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical research and development, the precise characterization of molecular entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive technical overview of the determination of two fundamental chemical properties—exact mass and molecular weight—for the compound (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. Moving beyond simple definitions, this document delves into the theoretical underpinnings of these concepts, their practical significance in drug development, and a detailed, field-proven protocol for their experimental determination using high-resolution mass spectrometry (HRMS). By integrating theoretical principles with actionable methodologies, this guide serves as an essential resource for scientists seeking to ensure the identity and purity of this and other similar small molecule drug candidates.

Introduction: The Critical Distinction Between Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably in casual discourse. However, for the discerning scientist, particularly within the regulated environment of drug development, the distinction is not merely semantic but fundamental.

Molecular weight (or more accurately, average molecular mass) is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule. This value is calculated using the atomic weights of the constituent elements as found on the periodic table, which themselves are averages based on isotopic abundance. For stoichiometric calculations in bulk materials, the molecular weight is the relevant and practical value.

Exact mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element. This is a discrete value and represents the mass of a single, specific isotopic combination of that molecule. In the context of mass spectrometry, a technique that measures the mass-to-charge ratio of individual ions, the exact mass is the theoretically precise value that is experimentally sought.

The significance of this distinction is paramount in drug discovery and development. High-resolution mass spectrometry provides highly accurate mass measurements, which are then compared to the calculated exact mass to confirm the elemental composition of a synthesized compound. This level of certainty is crucial for identifying impurities, characterizing metabolites, and ensuring the unequivocal identity of an active pharmaceutical ingredient (API).

For (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride, a chiral amino alcohol with potential applications in medicinal chemistry, the accurate determination of its mass is a critical first step in its characterization.

Physicochemical Properties of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride

A thorough understanding of a compound's physicochemical properties is essential for its development as a potential therapeutic agent. The following table summarizes the key identifiers and calculated mass values for (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. It is important to note that as enantiomers, the (2R) and (2S) forms of this compound have identical molecular weights and exact masses. The data presented here is applicable to the (2R)-enantiomer.

PropertyValueSource
Chemical Name (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochlorideNextSDS[1]
Molecular Formula C₄H₁₂ClNOSPubChem[2]
CAS Number 2866253-66-7NextSDS[1]
Molecular Weight 157.66 g/mol PubChem[2]
Exact Mass 157.0328129 DaPubChem[2]

Chemical Structure:

Chemical structure of (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochlorideFigure 1. 2D structure of the enantiomer, (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. The (2R) enantiomer has the opposite stereochemistry at the chiral center.

Theoretical Calculation of Exact Mass

The exact mass is calculated by summing the masses of the most abundant stable isotopes of each atom in the molecule. The masses of these isotopes are known with very high precision.

For (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride (C₄H₁₂ClNOS), the calculation is as follows:

  • Carbon (C): 4 x 12.0000000 Da = 48.0000000 Da

  • Hydrogen (H): 12 x 1.0078250 Da = 12.0939000 Da

  • Chlorine (Cl): 1 x 34.9688527 Da = 34.9688527 Da (for ³⁵Cl, the most abundant isotope)

  • Nitrogen (N): 1 x 14.0030740 Da = 14.0030740 Da

  • Oxygen (O): 1 x 15.9949146 Da = 15.9949146 Da

  • Sulfur (S): 1 x 31.9720710 Da = 31.9720710 Da

Total Exact Mass = 157.0328123 Da

This calculated value serves as the benchmark against which the experimental results from high-resolution mass spectrometry are compared.

Experimental Determination of Exact Mass: A High-Resolution Mass Spectrometry Approach

The experimental determination of the exact mass of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is best achieved using high-resolution mass spectrometry (HRMS), a powerful analytical technique that provides highly accurate mass measurements. Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a particularly well-suited technique for this purpose, especially for polar molecules like the target compound.

Principle of Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

ESI is a soft ionization technique that introduces ions from a liquid solution into the gas phase. A high voltage is applied to a capillary containing the sample solution, causing the liquid to form a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This gentle process minimizes fragmentation, making it ideal for determining the mass of the intact molecule.

The resulting ions are then accelerated into a time-of-flight (TOF) mass analyzer. In the TOF analyzer, ions are given the same kinetic energy and travel down a field-free drift tube. Lighter ions travel faster and reach the detector first, while heavier ions travel more slowly. The time it takes for an ion to reach the detector is directly related to its mass-to-charge ratio (m/z). By precisely measuring this time of flight, the m/z of the ion can be determined with high accuracy.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of the exact mass of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride using LC-HRMS.

G cluster_prep Sample & Standard Preparation cluster_lcms LC-HRMS Analysis cluster_data Data Analysis A Weighing of Compound B Dissolution in Appropriate Solvent (e.g., LC-MS grade Methanol/Water) A->B C Serial Dilution to Working Concentration (e.g., 1-10 µg/mL) B->C E Injection onto LC System (HILIC Column for Polar Compounds) C->E D Preparation of Internal Calibrant Solution G Electrospray Ionization (ESI) (Positive Ion Mode) D->G Co-infusion or post-column addition F Chromatographic Separation E->F F->G H Mass Analysis by TOF Detector G->H I Extraction of Mass Spectrum for the Analyte Peak H->I J Internal Mass Calibration I->J K Determination of Experimental m/z J->K L Comparison with Theoretical Exact Mass K->L M Calculation of Mass Error (ppm) L->M

Caption: Workflow for the determination of exact mass by LC-HRMS.

Detailed Experimental Protocol

This protocol is designed to provide a robust methodology for the accurate mass determination of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. The causality for each step is explained to ensure a thorough understanding of the experimental design.

4.3.1. Materials and Reagents

  • (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride (purity >98%)

  • LC-MS grade methanol

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (or ammonium formate, depending on the chosen mobile phase)

  • A suitable internal calibrant solution for positive ion mode ESI-MS.

4.3.2. Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

4.3.3. Sample Preparation

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride and dissolve it in 1 mL of a 50:50 (v/v) mixture of LC-MS grade methanol and water to prepare a 1 mg/mL stock solution. The use of a methanol/water mixture ensures the dissolution of the polar hydrochloride salt.

  • Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent mixture to obtain a working concentration of approximately 1-10 µg/mL. This concentration range is typically suitable for achieving a good signal-to-noise ratio without saturating the detector.

4.3.4. LC-HRMS Parameters

  • LC Column: For a polar compound like this, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a suitable choice to achieve good retention and separation from potential impurities.

  • Mobile Phase A: Water with 0.1% formic acid (or 10 mM ammonium formate). The acidic modifier aids in protonation for positive ion mode ESI.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component to elute the polar analyte.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The amino group in the molecule is readily protonated.

  • Mass Range: A scan range of m/z 50-500 is generally sufficient for small molecules.

  • Resolution: Set to a high resolution, typically >10,000 Full Width at Half Maximum (FWHM).

  • Internal Calibration: An internal calibrant should be continuously introduced into the ESI source to ensure the highest mass accuracy.

4.3.5. Data Acquisition and Analysis

  • Inject the prepared working solution into the LC-HRMS system.

  • Acquire the data in full scan mode.

  • From the total ion chromatogram (TIC), identify the peak corresponding to the analyte.

  • Extract the mass spectrum for this peak.

  • Perform an internal mass calibration using the known masses of the co-infused calibrant.

  • Determine the experimental monoisotopic m/z value of the protonated molecule [M+H]⁺.

  • Compare the experimental m/z with the theoretical exact mass of the protonated molecule. The theoretical exact mass of the free base (C₄H₁₁NOS) is 121.0561 Da. The protonated form [C₄H₁₂NOS]⁺ will have a theoretical exact mass of 122.0639 Da. The hydrochloride salt will dissociate in solution, and the observed ion will be that of the protonated free base.

  • Calculate the mass error in parts per million (ppm) using the following formula:

    Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    A mass error of less than 5 ppm is generally considered acceptable for confirming the elemental composition of a small molecule.

Data Interpretation and Validation

The primary outcome of this experiment is the confirmation of the elemental composition of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol. The following table illustrates how the experimental data would be presented and evaluated.

ParameterTheoretical ValueExperimental Value (Hypothetical)Mass Error (ppm)
Protonated Molecule [M+H]⁺ 122.0639 Da122.0641 Da1.64

A low mass error, as shown in the hypothetical example, provides strong evidence for the correct elemental composition of the synthesized compound. This self-validating system, where the experimental result is benchmarked against a precise theoretical value, is a hallmark of robust analytical science.

Conclusion: The Synergy of Theory and Practice

The accurate determination of the exact mass and molecular weight of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is a critical aspect of its chemical characterization, with profound implications for its potential development as a pharmaceutical agent. This guide has elucidated the theoretical distinction between these two mass concepts and provided a detailed, practical framework for the experimental determination of the exact mass using high-resolution mass spectrometry. By understanding the principles behind the methodology and adhering to a rigorous experimental protocol, researchers can confidently establish the elemental composition of their target molecule, thereby ensuring the integrity and validity of their scientific findings. This synergy of theoretical knowledge and practical application is indispensable for advancing drug discovery and development in a scientifically sound and regulatory-compliant manner.

References

  • NextSDS. (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. [Link]

  • PubChem. (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol Hydrochloride in Aqueous Solution

Introduction (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is a chiral amino alcohol derivative containing a thioether linkage. As with any potential active pharmaceutical ingredient (API), a thorough understa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is a chiral amino alcohol derivative containing a thioether linkage. As with any potential active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties in an aqueous environment is paramount for successful drug development. These properties govern critical aspects ranging from formulation and bioavailability to stability and shelf-life. This guide provides a comprehensive framework for the characterization of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride, offering not just experimental protocols, but also the scientific rationale behind the chosen methodologies. The information presented herein is intended for researchers, scientists, and drug development professionals to establish a robust physicochemical profile of this molecule.

The molecular structure, featuring a primary amine, a secondary alcohol, and a thioether group, suggests a molecule with a propensity for hydrogen bonding and potential for ionization. The hydrochloride salt form is likely utilized to enhance solubility and stability. This guide will systematically address the key physicochemical parameters: aqueous solubility, dissociation constant (pKa), partition coefficient (logP/logD), stability in aqueous solution, and hygroscopicity.

Safety and Handling

Prior to commencing any experimental work, it is crucial to be aware of the potential hazards associated with (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. While specific toxicological data for this exact compound is limited, information on related structures and general chemical safety principles should be strictly followed. The compound is classified with the following hazards:

  • Skin Irritation: May cause skin irritation.[1]

  • Eye Irritation: May cause serious eye irritation.[1]

  • Specific target organ toxicity — single exposure: May cause respiratory irritation.[1]

Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All handling of the solid compound should be performed in a well-ventilated fume hood.

Aqueous Solubility

The aqueous solubility of an API is a critical determinant of its dissolution rate and, consequently, its oral bioavailability. For a hydrochloride salt of an amino alcohol, solubility is expected to be pH-dependent.

Theoretical Background

The solubility of an ionizable compound is governed by the intrinsic solubility of the free base and the equilibrium between the ionized and non-ionized forms, which is dictated by the pKa of the compound and the pH of the solution. For a compound with a basic functional group like the primary amine in (2R)-1-amino-3-(methylsulfanyl)propan-2-ol, the solubility is expected to be higher at lower pH values where the ionized form predominates.

Experimental Protocol: Saturation Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[2]

Objective: To determine the equilibrium solubility of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride in aqueous media at various pH values.

Materials:

  • (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate buffer solutions (pH 2.0, 4.5, 6.8, 7.4, and 9.0)

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride to separate vials containing each of the buffer solutions and purified water. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Tightly seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

    • Equilibrate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the suspensions to stand undisturbed for a short period.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated HPLC method.

  • Data Analysis:

    • Perform the experiment in triplicate for each pH value.

    • Calculate the solubility in mg/mL or mol/L.

    • Report the mean solubility and standard deviation for each condition.

Self-Validation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent at the later time points.

Data Presentation
pHTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
2.025Experimental DataExperimental Data
4.525Experimental DataExperimental Data
6.825Experimental DataExperimental Data
7.425Experimental DataExperimental Data
9.025Experimental DataExperimental Data
Water25Experimental DataExperimental Data
Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to buffers B Seal vials A->B C Shake at constant temperature (24-48 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute sample E->F G HPLC analysis F->G

Caption: Workflow for solubility determination by the shake-flask method.

Dissociation Constant (pKa)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. This, in turn, influences its solubility, absorption, distribution, and interaction with biological targets.

Theoretical Background

(2R)-1-amino-3-(methylsulfanyl)propan-2-ol possesses at least two ionizable groups: the primary amine and the hydroxyl group. The primary amine is basic and will be protonated at low pH. The hydroxyl group is weakly acidic. Potentiometric titration is a classic and accurate method for determining the pKa of ionizable compounds.[3][4]

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa value(s) of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride in an aqueous solution.

Materials:

  • (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Potassium chloride (KCl) for ionic strength adjustment

  • Calibrated potentiometer with a pH electrode

  • Magnetic stirrer and stir bar

  • Temperature probe

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the compound in purified water to achieve a concentration of approximately 1-10 mM.

    • Add KCl to maintain a constant ionic strength (e.g., 0.15 M).

  • Titration Setup:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and temperature probe into the solution.

    • Gently stir the solution.

  • Titration:

    • If titrating the hydrochloride salt, start by titrating with standardized NaOH.

    • Add the titrant in small, precise increments and record the pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point(s).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to determine the equivalence point(s).

    • The pKa is the pH at the half-equivalence point.

    • Alternatively, use specialized software for pKa determination from titration data.

    • Perform the titration in triplicate.

Self-Validation: The accuracy of the method can be confirmed by titrating a standard compound with a known pKa (e.g., potassium hydrogen phthalate) under the same experimental conditions.

Data Presentation
ParameterValue
pKa1 (Amine)Experimental Data
pKa2 (Hydroxyl)Experimental Data
Temperature (°C)25
Ionic Strength (M)0.15
Experimental Workflow: pKa Determination

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Prepare aqueous solution of compound with constant ionic strength C Set up titration vessel with stirrer and temperature control A->C B Calibrate pH meter B->C D Add titrant (NaOH) in increments C->D E Record pH after each addition D->E F Plot pH vs. titrant volume E->F G Determine equivalence point(s) F->G H Calculate pKa(s) G->H

Caption: Workflow for pKa determination by potentiometric titration.

Partition and Distribution Coefficient (logP and logD)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.

Theoretical Background

LogP is the ratio of the concentration of the neutral species of a compound in octanol to its concentration in water at equilibrium. LogD is the ratio of the total concentration of all species (ionized and non-ionized) in octanol to the total concentration in water at a specific pH. The shake-flask method is the traditional and most widely accepted method for the experimental determination of logP and logD.[5][6]

Experimental Protocol: Shake-Flask Method for logD

Objective: To determine the logD of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride at physiological pH (7.4).

Materials:

  • (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride

  • n-Octanol (pre-saturated with buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with n-octanol)

  • Centrifuge

  • Mechanical shaker

  • HPLC system

Procedure:

  • Phase Saturation:

    • Mix n-octanol and the pH 7.4 buffer and shake vigorously for 24 hours to ensure mutual saturation.

    • Allow the phases to separate.

  • Partitioning:

    • Prepare a solution of the compound in the aqueous buffer.

    • Add a known volume of this solution to a known volume of the saturated n-octanol in a vial.

    • Shake the vial for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully sample both the aqueous and the octanol phases.

    • Determine the concentration of the compound in each phase using a validated HPLC method.

  • Calculation:

    • Calculate logD using the formula: logD = log ([Concentration in Octanol] / [Concentration in Aqueous Phase])

    • Perform the experiment in triplicate.

Self-Validation: The experiment should be repeated with different initial concentrations of the compound to ensure that the partition coefficient is independent of concentration.

Data Presentation
ParameterValue
logD at pH 7.4Experimental Data
Temperature (°C)25

Aqueous Stability

Assessing the chemical stability of an API in an aqueous environment is critical for determining its shelf-life and for identifying potential degradation products.

Theoretical Background

The thioether group in (2R)-1-amino-3-(methylsulfanyl)propan-2-ol could be susceptible to oxidation, forming the corresponding sulfoxide or sulfone. Hydrolysis of the molecule is less likely under typical conditions. A stability-indicating HPLC method is required to separate the parent compound from any potential degradants.[7][8]

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method Development

Objective: To evaluate the stability of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride under various stress conditions and to develop a stability-indicating HPLC method.

Forced Degradation Studies:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., at 60 °C) for a specified period.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat (e.g., at 60 °C) for a specified period.

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Store the solid compound in an oven (e.g., at 60 °C).

  • Photostability: Expose a solution of the compound to UV light.

HPLC Method Development:

  • Column and Mobile Phase Screening:

    • Screen various C18 columns and mobile phase compositions (e.g., acetonitrile/water or methanol/water with different buffers and pH values) to achieve good separation between the parent peak and any degradation products formed during the forced degradation studies.

  • Method Optimization:

    • Optimize the gradient, flow rate, and column temperature to achieve the best resolution and peak shape.

  • Method Validation:

    • Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Stability Study:

  • Prepare solutions of the compound in aqueous buffers at different pH values (e.g., 4, 7, and 9).

  • Store the solutions at different temperatures (e.g., 25 °C and 40 °C).

  • Analyze the samples at various time points (e.g., 0, 1, 2, and 4 weeks) using the validated stability-indicating HPLC method.

  • Quantify the amount of the parent compound remaining and any major degradation products formed.

Data Presentation

Forced Degradation Results Summary

Stress Condition% DegradationMajor Degradants (Retention Time)
0.1 M HCl, 60 °C, 24hDataData
0.1 M NaOH, 60 °C, 24hDataData
3% H₂O₂, RT, 24hDataData
Solid, 60 °C, 7 daysDataData
UV Light, 24hDataData

Aqueous Stability Results (e.g., at pH 7, 25 °C)

Time (weeks)% Parent Compound Remaining
0100
1Experimental Data
2Experimental Data
4Experimental Data
Experimental Workflow: Stability Study

G cluster_forced Forced Degradation cluster_method_dev Method Development cluster_stability_study Stability Study A Expose compound to acid, base, oxidation, heat, and light B Develop stability-indicating HPLC method A->B C Validate HPLC method B->C D Prepare solutions at different pH and temperatures C->D E Analyze samples at various time points D->E F Quantify parent and degradation products E->F

Caption: Workflow for aqueous stability assessment.

Hygroscopicity

Hygroscopicity is the tendency of a solid material to absorb moisture from the atmosphere. For a hydrochloride salt, this is a particularly important parameter to evaluate as it can impact the material's physical and chemical stability, as well as its handling and processing.

Theoretical Background

The hygroscopicity of a material is typically assessed by measuring its mass change as a function of relative humidity (RH) at a constant temperature. Dynamic Vapor Sorption (DVS) is a highly sensitive and automated technique for this purpose.[9][10]

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Objective: To determine the hygroscopicity of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride.

Materials:

  • (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride

  • Dynamic Vapor Sorption (DVS) instrument

Procedure:

  • Sample Preparation:

    • Place a small, accurately weighed amount of the compound onto the DVS sample pan.

  • Drying:

    • Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) until a stable mass is achieved.

  • Sorption/Desorption Isotherm:

    • Subject the sample to a programmed series of increasing RH steps (e.g., from 0% to 90% RH in 10% increments), allowing the sample to reach mass equilibrium at each step.

    • Subsequently, decrease the RH in a stepwise manner back to 0% to obtain the desorption isotherm.

  • Data Analysis:

    • Plot the change in mass (%) versus the RH.

    • Classify the hygroscopicity based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).

Self-Validation: The DVS instrument should be calibrated using a certified standard prior to the analysis. The experiment should be repeated to ensure reproducibility.

Data Presentation
Relative Humidity (%)% Mass Change (Sorption)% Mass Change (Desorption)
00Experimental Data
10Experimental DataExperimental Data
20Experimental DataExperimental Data
30Experimental DataExperimental Data
40Experimental DataExperimental Data
50Experimental DataExperimental Data
60Experimental DataExperimental Data
70Experimental DataExperimental Data
80Experimental DataExperimental Data
90Experimental DataExperimental Data

Hygroscopicity Classification: Based on the data, the compound can be classified (e.g., non-hygroscopic, slightly hygroscopic, moderately hygroscopic, very hygroscopic).

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the key physicochemical properties of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride in an aqueous solution. By systematically evaluating its solubility, pKa, logD, stability, and hygroscopicity, researchers and drug development professionals can build a robust data package essential for informed decision-making throughout the development lifecycle. The detailed protocols and the rationale behind the experimental choices are provided to ensure the generation of high-quality, reliable, and self-validating data. This foundational knowledge is indispensable for advancing this compound towards its full therapeutic potential.

References

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride - PubChem. [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. [Link]

  • Log P values determined via shake flask method and subsequent AAS... - ResearchGate. [Link]

  • (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride - NextSDS. [Link]

  • pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). [Link]

  • DVS Application Note 101 - Jenck. [Link]

  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]

  • Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Link]

  • Determination of pKa values of active pharmaceutical ingredients - Researcher.Life. [Link]

  • Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC. [Link]

  • 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem. [Link]

  • (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride - NextSDS. [Link]

  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents - Der Pharma Chemica. [Link]

  • Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavi - Asian Pacific Journal of Health Sciences. [Link]

  • (2R)-3-amino-2-methylpropan-1-ol — Chemical Substance Information - NextSDS. [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC. [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. - SciSpace. [Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ...
  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • (PDF) Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - ResearchGate. [Link]

  • Solubility of CO2 in 2-Amino-2-methyl-1-propanol (AMP) and 3-(Methylamino)propylamine (MAPA): Experimental Investigation and Modeling with the Cubic-Plus-Association and the Modified Kent-Eisenberg Models - MDPI. [Link]

  • 2-AMINO-2-METHYL-1-PROPANOL (AMP) - Ataman Kimya. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol - SciSpace. [Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Kinetics of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol Hydrochloride at Standard Ambient Conditions

Executive Summary The development of targeted therapeutics often relies on highly specific chiral building blocks. (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is a bifunctional aliphatic molecule featuring a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics often relies on highly specific chiral building blocks. (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is a bifunctional aliphatic molecule featuring a primary amine, a secondary alcohol, and a methylsulfanyl (thioether) moiety. While the (2R) chiral center is thermodynamically locked under ambient conditions, the thioether group presents specific physicochemical vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of the molecule's thermodynamic stability at room temperature (25°C) and outlines a self-validating analytical protocol for empirical stability profiling.

Molecular Architecture & Thermodynamic Vulnerabilities

To accurately predict the shelf-life and handling requirements of this compound, one must first deconstruct its molecular architecture and understand the causality behind its synthesized form.

The Causality of the Hydrochloride Salt

The free base of an amino-thioether is thermodynamically unstable over prolonged periods. The unprotonated primary amine is a potent nucleophile that can participate in intermolecular interactions, leading to oligomerization or auto-catalytic degradation. By synthesizing the molecule as a hydrochloride salt , the amine is protonated ( NH3+​ ). This achieves two critical thermodynamic goals:

  • Electronic Shielding: It drastically reduces the nucleophilicity of the nitrogen atom, preventing unwanted side reactions.

  • Lattice Stabilization: The ionic interactions between the protonated amine and the chloride counterion create a robust crystal lattice. This significantly lowers the Gibbs free energy ( ΔG ) of the solid state, providing a thermodynamic sink that resists ambient thermal fluctuations.

Thioether Oxidation: The Primary Degradation Pathway

The most reactive site on the molecule is the methylsulfanyl group at the C3 position. Aliphatic thioethers are highly susceptible to oxidation, forming sulfoxides and, under extreme conditions, sulfones. As observed in the , the sulfur atom is electron-rich and readily attacked by atmospheric reactive oxygen species (ROS).

Thermodynamically, the oxidation of this sulfide to a sulfoxide by ambient oxygen is spontaneous ( ΔG<0 ). However, at a standard room temperature of 25°C, the activation energy ( Ea​ ) barrier is sufficiently high that the reaction is kinetically restricted—provided the solid-state matrix remains intact.

Hygroscopicity and the Role of Moisture

Hydrochloride salts of amino alcohols are notoriously hygroscopic. At standard room temperature conditions (25°C / 60% Relative Humidity), moisture sorption is a critical risk factor. If the ambient humidity exceeds the compound's Critical Relative Humidity (CRH), the salt will undergo deliquescence —absorbing enough moisture to dissolve into an aqueous solution. This phase transition drastically increases molecular mobility, effectively lowering the Ea​ for oxidative degradation and accelerating the breakdown of the API.

DegradationPathways API (2R)-1-amino-3-(methylsulfanyl) propan-2-ol HCl Sulfoxide Sulfoxide Degradant (Primary Pathway) API->Sulfoxide Oxidation (ΔG < 0) Hydrate Deliquesced State (High Mobility) API->Hydrate Moisture Sorption O2 Atmospheric Oxygen O2->Sulfoxide H2O Moisture (>72% RH) H2O->Hydrate Sulfone Sulfone Degradant (Secondary Pathway) Sulfoxide->Sulfone Further Oxidation Hydrate->Sulfoxide Lowers Activation Energy

Fig 1: Thermodynamic degradation pathways of the API under ambient stress.

Quantitative Stability Profile

Based on first-principles physical chemistry and empirical data from analogous aliphatic thioethers, the thermodynamic parameters for (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride at room temperature are summarized below.

Thermodynamic ParameterEstimated ValueMechanistic Implication
Gibbs Free Energy of Oxidation ( ΔGox​ ) < 0 kJ/molOxidation to sulfoxide is thermodynamically spontaneous at 25°C.
Activation Energy ( Ea​ ) for Oxidation ~80-90 kJ/molKinetically restricted at room temp; requires catalyst or high RH.
Critical Relative Humidity (CRH) 70-75% at 25°CExceeding CRH induces deliquescence, accelerating degradation.
Chiral Inversion Energy Barrier ( ΔGrac‡​ ) > 120 kJ/molThe (2R) stereocenter remains configurationally stable at neutral pH.

Experimental Workflows for Stability Profiling

To validate the thermodynamic assumptions, a robust stability-indicating assay must be employed. Because aliphatic thioethers and amino alcohols lack extended conjugated π -systems, standard UV-Vis/Diode-Array Detectors (DAD) are nearly blind to their presence. Therefore, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is mandatory to ensure mass balance.

The following protocol is a self-validating system aligned with the.

Step-by-Step Methodology

Step 1: Solid-State Matrix Preparation & Baseline Characterization

  • Accurately weigh 50 mg aliquots of the API into Type I amber glass vials.

  • Establish a t=0 baseline by analyzing three independent replicates using LC-HRMS (for chemical purity) and Karl Fischer (KF) titration (for baseline water content). Causality: Establishing exact initial water content is critical to decoupling inherent solid-state degradation from moisture-induced degradation later in the study.

Step 2: Environmental Chamber Equilibration

  • Long-Term Ambient Cohort: Place uncapped vials in a controlled stability chamber set to 25°C ± 2°C and 60% RH ± 5%.

  • Accelerated Stress Cohort: Place uncapped vials in a secondary chamber set to 40°C ± 2°C and 75% RH ± 5%.

  • Oxidative Forced Degradation Cohort: Dissolve 50 mg of API in 1 mL of HPLC-grade water spiked with 3% H2​O2​ to empirically determine the exact mass-to-charge ( m/z ) ratio of the sulfoxide/sulfone degradants.

Step 3: Orthogonal Sampling and Analysis

  • Pull samples at predefined intervals (Months 1, 3, 6 for Accelerated; Months 3, 6, 9, 12 for Ambient).

  • Immediately seal pulled samples under argon to halt further atmospheric oxidation prior to analysis.

  • Karl Fischer Titration: Analyze 10 mg of the sample to quantify moisture uptake.

  • LC-HRMS Analysis: Dissolve the remaining 40 mg in a quenching solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Utilize an Electrospray Ionization (ESI+) source. Track the disappearance of the parent ion ( [M+H]+ ) and the appearance of the +16 Da (sulfoxide) and +32 Da (sulfone) peaks.

StabilityWorkflow Start API Baseline Characterization (LC-HRMS & KF at t=0) Split Start->Split Cond1 Long-Term Ambient 25°C ± 2°C / 60% RH ± 5% Split->Cond1 Cond2 Accelerated Stress 40°C ± 2°C / 75% RH ± 5% Split->Cond2 Cond3 Oxidative Forced Degradation 3% H2O2 Solution Split->Cond3 Analysis Orthogonal Analysis (Mass Balance Verification) Cond1->Analysis 0, 3, 6, 9, 12 Months Cond2->Analysis 0, 1, 3, 6 Months Cond3->Analysis 24 - 48 Hours Data Thermodynamic Profiling (Ea, ΔG, Shelf-life Projection) Analysis->Data

Fig 2: ICH Q1A(R2) aligned orthogonal stability testing workflow.

Mitigation Strategies & Packaging Recommendations

Because the oxidation of the methylsulfanyl group is thermodynamically favorable but kinetically slow at 25°C, the primary goal of formulation and packaging is to maintain the high activation energy barrier.

  • Moisture Control: The API must be protected from deliquescence. Packaging in High-Density Polyethylene (HDPE) bottles with induction-sealed liners and internal silica gel desiccants is required to maintain the micro-environment well below the ~72% CRH threshold.

  • Oxygen Depletion: For bulk storage of the API powder, backfilling the primary container with an inert gas (Argon or Nitrogen) will displace atmospheric oxygen, directly targeting the ΔGox​ driving force by removing the primary reactant.

  • Photoprotection: While not highly conjugated, trace transition metal impurities can act as photocatalysts for thioether oxidation. Amber glass or opaque secondary packaging is recommended to prevent UV-induced radical formation.

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (ICH). Available at:[Link]

  • Fliss, H., et al. (1983): Oxidation of methionine residues in proteins of activated human neutrophils. Proceedings of the National Academy of Sciences (PNAS), 80(23), 7160-7164. Available at:[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride

Application Note: Stereocontrolled Synthesis of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol Hydrochloride Executive Summary (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is a highly versatile chiral building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereocontrolled Synthesis of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol Hydrochloride

Executive Summary

(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is a highly versatile chiral building block utilized in the development of sulfur-containing peptidomimetics, chiral catalysts, and targeted therapeutics [1]. The presence of both a primary amine and a thioether group, separated by a chiral secondary alcohol, presents a unique synthetic challenge: preventing unwanted polymerization while strictly maintaining enantiomeric purity.

This application note details a robust, three-phase synthetic protocol designed for high-yield, stereospecific production. By utilizing a phthalimide-protected chiral epoxide, this methodology ensures absolute regiocontrol during nucleophilic ring-opening and prevents the over-alkylation typically observed in direct ammonia-epoxide reactions.

Mechanistic Rationale & Pathway Design

The synthesis relies on a self-validating sequence of regioselective and chemoselective transformations:

  • Regioselective Epoxide Opening: The starting material, (R)-glycidyl phthalimide, features a bulky phthalimide group that sterically shields the C1 position. When subjected to sodium methanethiolate ( CH3​S− ), nucleophilic attack occurs exclusively at the less sterically hindered terminal C3 carbon of the oxirane ring via an SN​2 mechanism [2]. Because the C2-O bond is not broken during this attack, the (R)-stereocenter is perfectly preserved.

  • Chemoselective Deprotection: Direct basic hydrolysis of the phthalimide can lead to unwanted side reactions or racemization. Instead, the Ing-Manske procedure (hydrazinolysis) is employed[3]. Hydrazine monohydrate selectively attacks the phthalimide carbonyls, forming a stable phthalhydrazide byproduct and cleanly releasing the primary amine.

  • Salt Precipitation: The isolation of the free amino alcohol is complicated by its high water solubility and propensity to form oils. Immediate treatment with anhydrous hydrogen chloride in diethyl ether drives the precipitation of the highly crystalline hydrochloride salt, providing a thermodynamic sink that simultaneously purifies the product.

G A (R)-Glycidyl Phthalimide (Chiral Starting Material) B Phthalimido Thioether (Intermediate) A->B NaSMe, MeOH Regioselective Opening C Free Amino Alcohol (Unstable Oil) B->C N2H4·H2O, EtOH Ing-Manske Deprotection D (2R)-1-amino-3-(methylsulfanyl) propan-2-ol HCl C->D Anhydrous HCl / Et2O Crystallization

Workflow for the stereospecific synthesis of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol HCl.

Quantitative Reaction Parameters

The following stoichiometric parameters are optimized for a 10-gram scale synthesis to ensure complete conversion without generating excessive, difficult-to-remove byproducts.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
(R)-Glycidyl Phthalimide203.191.0010.00 gSubstrate
Sodium Methanethiolate70.091.204.14 gNucleophile
Hydrazine Monohydrate50.061.503.69 g (3.58 mL)Deprotecting Agent
HCl (2M in Diethyl Ether)36.462.0049.20 mLSalt Former
Methanol (Anhydrous)32.04-100 mLSolvent (Phase 1)
Ethanol (Absolute)46.07-150 mLSolvent (Phase 2)
Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a certified fume hood. Sodium methanethiolate evolves highly toxic and malodorous methanethiol gas upon contact with moisture or acids. Proper PPE (nitrile gloves, lab coat, safety goggles) is mandatory.

Phase 1: Synthesis of 2-(2-hydroxy-3-(methylsulfanyl)propyl)isoindoline-1,3-dione
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet.

  • Dissolution: Suspend (R)-glycidyl phthalimide (10.00 g, 49.2 mmol) in 100 mL of anhydrous methanol under an argon atmosphere.

  • Nucleophilic Addition: Cool the suspension to 0 °C using an ice-water bath. Slowly add sodium methanethiolate (4.14 g, 59.0 mmol) in small portions over 15 minutes to prevent uncontrolled exotherms.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C). Stir for 4 hours. The suspension will gradually transition into a clear, pale-yellow solution as the epoxide is consumed.

  • Workup: Concentrate the mixture under reduced pressure. Partition the resulting residue between ethyl acetate (150 mL) and distilled water (100 mL). Extract the aqueous layer once more with ethyl acetate (50 mL).

  • Purification: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield the intermediate thioether as a viscous oil, which is used directly in the next step without further purification.

Phase 2: Hydrazinolysis (Ing-Manske Deprotection)
  • Reaction Setup: Dissolve the crude intermediate from Phase 1 in 150 mL of absolute ethanol in a 500 mL round-bottom flask.

  • Deprotection: Add hydrazine monohydrate (3.58 mL, 73.8 mmol) in a single portion. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C) for 3 hours.

  • Precipitation: As the reaction proceeds, a voluminous white precipitate of phthalhydrazide will form.

  • Filtration: Cool the reaction mixture to 0 °C for 30 minutes to maximize precipitation. Filter the mixture through a Celite pad on a Büchner funnel, washing the filter cake with cold ethanol (2 × 30 mL).

  • Concentration: Carefully concentrate the filtrate under reduced pressure. Crucial Step: Do not heat the water bath above 35 °C during evaporation, as the free amino alcohol is prone to thermal degradation and oxidation.

Phase 3: Hydrochloride Salt Formation
  • Solvent Exchange: Dissolve the crude free amino alcohol in 50 mL of anhydrous diethyl ether. If the solution is cloudy, filter it through a 0.22 µm PTFE syringe filter.

  • Precipitation: Cool the ethereal solution to 0 °C under argon. Dropwise, add 2M HCl in diethyl ether (49.2 mL, 98.4 mmol) under vigorous stirring. A white, crystalline precipitate of the hydrochloride salt will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C. Collect the product via vacuum filtration. Wash the crystals with ice-cold anhydrous diethyl ether (2 × 20 mL).

  • Drying: Dry the resulting white solid in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ) for 12 hours to afford (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride.

Quality Control & Analytical Verification

To validate the success of the synthesis and confirm stereoretention, the following analytical benchmarks should be met:

  • Yield: Expected overall yield is 75–82% over three steps.

  • 1H NMR (400 MHz, D2​O ): δ 3.95 (m, 1H, CH-OH), 3.15 (dd, 1H, CH2​

    NH2​ ), 2.95 (dd, 1H, CH2​

    NH2​ ), 2.65 (dd, 1H, CH2​ -S), 2.55 (dd, 1H, CH2​ -S), 2.10 (s, 3H, S- CH3​ ).
  • Enantiomeric Excess (ee): >98% as determined by chiral HPLC (e.g., Chiralcel OD-H column) of the free base prior to salt formation.

References
  • Fringuelli, F., Pizzo, F., Tortoioli, S., & Vaccaro, L. (2003). Solvent-Free Ring Opening of Epoxides by Thiols Catalyzed by KF/Al2O3. Organic Letters, 5(23), 4361–4364. URL:[Link]

  • Azizi, N., & Saidi, M. R. (2005). Highly Chemoselective Addition of Amines to Epoxides in Water. Organic Letters, 7(17), 3649–3651. URL:[Link]

  • Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed), 129, 2348–2351. URL:[Link]

Application

The Strategic Application of (2R)-1-Amino-3-(methylsulfanyl)propan-2-ol Hydrochloride in the Synthesis of Chiral Pharmaceutical Intermediates

Introduction: The Role of Chiral Amino Alcohols in Modern Drug Discovery Chiral 1,2-amino alcohols are privileged structural motifs in a vast array of biologically active molecules and serve as indispensable building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Chiral Amino Alcohols in Modern Drug Discovery

Chiral 1,2-amino alcohols are privileged structural motifs in a vast array of biologically active molecules and serve as indispensable building blocks in the synthesis of numerous Active Pharmaceutical Ingredients (APIs). Their defined stereochemistry is often crucial for specific interactions with biological targets, such as enzymes and receptors, thereby dictating the efficacy and safety profile of a drug. (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is a versatile chiral building block, offering a unique combination of a primary amine, a secondary alcohol, and a methylsulfanyl group. This trifunctional nature, coupled with its specific (R)-configuration at the hydroxyl-bearing carbon, makes it a valuable precursor for the stereoselective synthesis of complex molecules, particularly in the realm of protease inhibitors.

This technical guide provides a comprehensive overview of the application of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride in pharmaceutical synthesis. We will delve into its physicochemical properties, safe handling procedures, and provide detailed, field-proven protocols for its use in the synthesis of a key intermediate analogous to those used in the production of modern antiviral drugs. The protocols are designed to be self-validating, with explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Physicochemical and Safety Profile

A thorough understanding of the starting material's properties is paramount for successful and safe process development. The following table summarizes the key physicochemical and safety data for (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride.

PropertyValueSource(s)
Chemical Name (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride[1]
CAS Number 2866253-66-7[1]
Molecular Formula C₄H₁₂ClNOS[2]
Molecular Weight 157.66 g/mol [2]
Appearance Expected to be a solidGeneral chemical knowledge
Solubility Expected to be soluble in water and polar organic solventsGeneral chemical knowledge
Hazard Classifications Skin Irritation (H315), Serious Eye Irritation (H319), Specific target organ toxicity — single exposure (H336)[1]
Safety Precautions Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Avoid breathing dust/fumes.[1][2]

Application in Protease Inhibitor Synthesis: A Representative Workflow

While specific APIs directly synthesized from (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride are not extensively detailed in publicly available literature, its structural similarity to key intermediates in the synthesis of HIV protease inhibitors, such as Darunavir, provides a compelling and instructive application model.[3][4] The core of this synthesis involves the selective N-acylation of the chiral amino alcohol with an activated carbamate derivative of a bicyclic furan, a common ligand in this class of drugs.[3][5]

The following sections provide a detailed, two-part protocol for a representative synthesis of a protease inhibitor precursor, demonstrating the utility of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride.

Part 1: Activation of the Bicyclic Ligand with N,N'-Disuccinimidyl Carbonate (DSC)

The first critical step is the activation of the hydroxyl group of the bicyclic ligand, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, to facilitate its reaction with the amino group of our target molecule. N,N'-Disuccinimidyl carbonate (DSC) is an excellent choice for this transformation as it forms a stable, reactive succinimidyl carbonate intermediate, and the N-hydroxysuccinimide (NHS) byproduct is water-soluble, simplifying purification.[6][7]

Ligand_Activation_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Workup Ligand (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol Reaction1 Stir at 23°C, 16h under Argon Ligand->Reaction1 DSC N,N'-Disuccinimidyl Carbonate (DSC) DSC->Reaction1 Base Triethylamine (Et3N) Base->Reaction1 Solvent1 Anhydrous Acetonitrile Solvent1->Reaction1 Workup1 Aqueous Workup (NaHCO3 wash) Reaction1->Workup1 Reaction Mixture Activated_Ligand Activated Ligand (Succinimidyl Carbonate) Purification1 Extraction & Crystallization Workup1->Purification1 Organic Phase Purification1->Activated_Ligand Purified Product Coupling_Workflow cluster_reactants2 Reactants & Reagents cluster_process2 Process cluster_products2 Products & Workup Amino_Alcohol (2R)-1-amino-3-(methylsulfanyl) propan-2-ol HCl Reaction2 Stir at 23°C, 3-5h Amino_Alcohol->Reaction2 Activated_Ligand2 Activated Ligand (from Part 1) Activated_Ligand2->Reaction2 Base2 Triethylamine (Et3N) Base2->Reaction2 Solvent2 Dichloromethane (DCM) Solvent2->Reaction2 Workup2 Aqueous Workup (NaHCO3 & Brine wash) Reaction2->Workup2 Reaction Mixture Final_Product Final Carbamate Intermediate Purification2 Column Chromatography Workup2->Purification2 Organic Phase Purification2->Final_Product Purified Product

Sources

Method

catalytic applications of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride in cross-coupling reactions

Application Note & Protocols Topic: A Prospective Guide to the Application of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol (D-Methioninol) as a Chiral Ligand in Palladium-Catalyzed Cross-Coupling Reactions Introduction Pal...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: A Prospective Guide to the Application of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol (D-Methioninol) as a Chiral Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinating the palladium center. Chiral amino alcohols, readily derived from the chiral pool, have emerged as a versatile class of ligands, capable of inducing asymmetry and enhancing catalytic activity.

This document explores the prospective application of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol, the hydrochloride salt of D-methioninol, as a novel chiral ligand for cross-coupling reactions. Derived from the naturally occurring amino acid D-methionine, this compound possesses a unique combination of coordinating groups—an amino group, a hydroxyl group, and a soft thioether moiety—making it a compelling candidate for investigation. While specific applications of D-methioninol hydrochloride in cross-coupling are not yet extensively documented in peer-reviewed literature, this guide provides a scientifically-grounded framework for its evaluation. We will extrapolate from well-established principles and protocols for structurally similar amino alcohol ligands to propose a detailed application protocol for the Suzuki-Miyaura reaction, a quintessential cross-coupling transformation.

Part 1: Ligand Profile and Rationale for Use

(2R)-1-amino-3-(methylsulfanyl)propan-2-ol, hereafter referred to as D-methioninol, is a chiral compound featuring multiple potential coordination sites. Its utility as a ligand is predicated on the following structural attributes:

  • Bidentate N,O-Coordination: The primary amine and secondary alcohol can form a stable five-membered chelate ring with a metal center like palladium. This chelation enhances the stability of the catalytic species.

  • Chiral Induction: The stereocenter at the C2 position can influence the spatial arrangement of substrates around the metal center, potentially leading to enantioselective product formation in asymmetric catalysis.

  • Thioether Moiety: The soft sulfur atom of the methylsulfanyl group offers an alternative or additional coordination site. This could modulate the electronic properties of the palladium center or lead to unique reactivity compared to simple amino alcohol ligands.

Table 1: Physicochemical Properties of D-Methioninol Hydrochloride
PropertyValue
Chemical Structure Chemical Structure of D-Methioninol
IUPAC Name (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride
Molecular Formula C₅H₁₄ClNOS
Molecular Weight 171.69 g/mol
CAS Number 2866253-66-7[1]
Appearance Expected to be a white to off-white solid
Key Functional Groups Primary Amine (-NH₂), Secondary Alcohol (-OH), Thioether (-SMe)

Part 2: Proposed Mechanism and Role in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds.[2][3] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The D-methioninol ligand (L) is proposed to stabilize the palladium(0) and palladium(II) intermediates throughout this cycle.

The diagram below illustrates the proposed catalytic cycle, highlighting the coordination of the bidentate D-methioninol ligand to the palladium center. The ligand is crucial for maintaining the solubility and stability of the catalyst and for influencing the rate and selectivity of the elementary steps.

Suzuki_Cycle pd0 Pd(0)L Active Catalyst pd2_ox R¹-Pd(II)L-X Oxidative Adduct pd0->pd2_ox Oxidative Addition prod R¹-R² (Product) pd0->prod pd2_trans R¹-Pd(II)L-R² Transmetalation Product pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1x R¹-X (Aryl Halide) r1x->pd2_ox r2b R²-B(OR)₂ (Boronic Acid/Ester) r2b->pd2_trans base Base base->pd2_trans

Figure 1. Proposed Suzuki-Miyaura catalytic cycle with a generic bidentate ligand (L) like D-methioninol.

Causality within the Cycle:

  • Oxidative Addition: The electron-donating nature of the amino alcohol ligand enhances the electron density on the Pd(0) center, facilitating its insertion into the aryl-halide (R¹-X) bond.

  • Transmetalation: The base activates the boronic acid, forming a boronate species. The ligand's steric bulk can influence the rate of this step, where the R² group is transferred from boron to palladium, displacing the halide (X).

  • Reductive Elimination: This final step forms the C-C bond of the product (R¹-R²) and regenerates the active Pd(0)L catalyst. The ligand's bite angle and electronic properties are critical for promoting this bond-forming step.[3]

Part 3: Model Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a model for screening the efficacy of D-methioninol hydrochloride as a ligand. It is adapted from standard procedures for palladium-catalyzed Suzuki-Miyaura reactions.[2][4] All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.

Experimental Workflow Overview
Figure 2. General experimental workflow for the proposed Suzuki-Miyaura cross-coupling protocol.
Step-by-Step Methodology

1. Materials and Reagents:

  • Palladium Source: Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Ligand: (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride (D-methioninol HCl)

  • Aryl Halide (R¹-X): e.g., 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • Boronic Acid (R²-B(OH)₂): e.g., Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Base: Potassium phosphate tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Toluene, Dioxane, or THF (Anhydrous, degassed)

  • Inert Gas: Nitrogen or Argon

2. Reaction Setup (In-situ Catalyst Formation):

  • Rationale: Preparing the catalyst in situ is often more convenient and effective than synthesizing and isolating a pre-formed complex. The Pd(II) acetate is reduced to the active Pd(0) species in the reaction mixture.

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and D-methioninol hydrochloride (0.044 mmol, 4.4 mol%).

    • Note: A ligand-to-palladium ratio of 2.2:1 is a common starting point. This ratio may require optimization. The hydrochloride salt will be neutralized by the reaction base.

  • Add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent (5 mL) via syringe.

3. Reaction Execution and Monitoring:

  • Place the sealed flask in a preheated oil bath at 80 °C.

    • Rationale: Many Suzuki reactions require heat to proceed at a reasonable rate, although the optimal temperature can range from room temperature to >100 °C and must be determined empirically.[4]

  • Stir the reaction vigorously for the designated time (e.g., 12-24 hours).

  • Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

4. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding deionized water (10 mL).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Table 2: Representative Scope & Conditions for Amino Alcohol Ligand Systems

The following table shows typical results for Suzuki-Miyaura reactions using established amino alcohol ligands. It serves as a benchmark for what might be expected when screening D-methioninol.

EntryAryl Halide (R¹-X)Boronic Acid (R²-B(OH)₂)ProductYield (%)Reference
14-BromotoluenePhenylboronic acid4-Methyl-1,1'-biphenyl>95General[5]
24-ChloroanisolePhenylboronic acid4-Methoxy-1,1'-biphenyl>90General[6]
31-Bromo-4-nitrobenzenePhenylboronic acid4-Nitro-1,1'-biphenyl>98General[5]
42-Bromopyridine4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine>92General[2]

Part 4: Troubleshooting and Key Considerations

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient temperature, or poor choice of base/solvent.

    • Solution: Screen different palladium sources (e.g., Pd₂(dba)₃). Increase the temperature. Screen alternative bases (e.g., Cs₂CO₃, K₂CO₃) and solvents (e.g., dioxane, DMF). Ensure all reagents are anhydrous and the system is free of oxygen.

  • Homocoupling of Boronic Acid (R²-R²):

    • Cause: Often occurs in the presence of oxygen or at high temperatures.

    • Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere. Try running the reaction at a lower temperature for a longer duration.

  • Protodeborylation of Boronic Acid (R²-H):

    • Cause: The boronic acid is unstable under the reaction conditions, often in the presence of water and base.[2]

    • Solution: Use a milder base or ensure the reaction is strictly anhydrous. Using boronic esters (e.g., pinacol esters) can increase stability.

  • Ligand Coordination:

    • Consideration: The thioether in D-methioninol could potentially act as a catalyst poison for palladium under certain conditions. If reactivity is poor, this may be a factor. Conversely, a tridentate S,N,O-coordination could form a highly stable and active catalyst. This duality is a key aspect to investigate.

Conclusion and Future Outlook

(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride (D-methioninol HCl) presents an intriguing, unexplored scaffold for ligand design in cross-coupling catalysis. Its structural relationship to the proteinogenic amino acid D-methionine ensures high enantiopurity and ready availability. Based on established principles of catalysis with analogous amino alcohol ligands, there is a strong scientific rationale for its successful application.

The provided protocol offers a robust starting point for researchers to investigate the efficacy of D-methioninol as a ligand in the Suzuki-Miyaura reaction. Key areas for future investigation include a systematic screening of reaction conditions (catalyst loading, ligand-to-metal ratio, base, solvent, temperature), exploration of the substrate scope, and evaluation in other cross-coupling reactions such as the Buchwald-Hartwig amination or Heck reaction. Furthermore, detailed mechanistic and computational studies will be invaluable in elucidating its precise coordination mode and role in the catalytic cycle.

References

  • Fu, G. C. (2006). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society. [Link]

  • Ji, J., et al. (2003). Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. Proceedings of the National Academy of Sciences. [Link]

  • Díez-González, S., & Nolan, S. P. (2025). Using Common Alcohols to Transform N–H NHC-Palladium Complexes into Reactive Catalysts for the Suzuki–Miyaura Reaction with Aryl Chlorides. ACS Publications. [Link]

  • NextGen. (n.d.). (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride - Chemical Substance Information. NextSDS. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Assay Preparation with (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride

Authored by: Your Senior Application Scientist Introduction: Characterizing a Novel Small Molecule (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is a chiral amino alcohol derivative. As a novel chemical entity...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Introduction: Characterizing a Novel Small Molecule

(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is a chiral amino alcohol derivative. As a novel chemical entity, its biological properties are largely uncharacterized. The initial step in evaluating the potential of such a compound in a drug discovery pipeline is to perform a series of in vitro assays to determine its biological activity, potency, and potential toxicity. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and execution of foundational in vitro assays for this compound.

The protocols outlined herein are designed to be robust and self-validating, emphasizing the rationale behind experimental choices to ensure the generation of reliable and reproducible data.[1] This document will guide the user through the essential preliminary assessments of a novel compound, from initial handling and preparation to the execution of a primary cell-based assay.

PART 1: Compound Handling and Preparation

Safety and Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.

  • Spill and Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it according to institutional and local regulations.[5][6]

Stock Solution Preparation and Storage

The hydrochloride salt form of the compound suggests good solubility in aqueous solutions.[7] However, it is crucial to experimentally determine its solubility in the desired solvent.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Begin by testing the solubility of the compound in sterile, nuclease-free water and dimethyl sulfoxide (DMSO). For cell-based assays, DMSO is a common solvent, but the final concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Preparation of a 10 mM Stock Solution:

    • Tare a microcentrifuge tube on a calibrated analytical balance.

    • Carefully add a small amount (e.g., 1-5 mg) of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride to the tube and record the exact weight. The molecular weight is 157.66 g/mol .[4]

    • Calculate the volume of solvent required to achieve a 10 mM concentration using the following formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)

    • Add the calculated volume of the chosen solvent (e.g., DMSO) to the tube.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Table 1: Example Calculation for 10 mM Stock Solution

ParameterValue
Mass of Compound1.577 mg
Molecular Weight157.66 g/mol
Desired Concentration10 mM
Calculated Solvent Volume 1.0 mL

PART 2: Primary In Vitro Assay - Cell Viability (MTS Assay)

A fundamental initial step in characterizing a new compound is to assess its effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent functional assays. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

Principle of the MTS Assay

The MTS assay relies on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to generate a colored formazan product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Experimental Workflow

MTS_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout cluster_analysis Data Analysis start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h compound_prep Prepare serial dilutions of the compound incubation_24h->compound_prep add_compound Add compound dilutions to cells compound_prep->add_compound incubation_48h Incubate for 48 hours add_compound->incubation_48h add_mts Add MTS reagent incubation_48h->add_mts incubation_2h Incubate for 1-4 hours add_mts->incubation_2h read_absorbance Measure absorbance at 490 nm incubation_2h->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for the MTS cell viability assay.

Detailed Protocol

Materials:

  • (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride stock solution (10 mM in DMSO)

  • Cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride stock solution in complete medium. A common starting range is from 100 µM down to 0.01 µM.

    • Also, prepare dilutions for the positive control (e.g., Doxorubicin).

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-cell" control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate.

    • Return the plate to the incubator for another 48 hours (or a time point relevant to the experimental question).

  • MTS Assay and Data Collection:

    • After the treatment period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the "no-cell" control wells from all other absorbance readings.

  • Calculate Percent Viability:

    • Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

  • IC50 Determination: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Table 2: Example Plate Layout for MTS Assay

1 2 3 4 5 6 7 8 9 10 11 12
A Cmpd 100µMCmpd 100µMCmpd 100µMPC 10µMPC 10µMPC 10µMVehicleVehicleVehicleNo-cellNo-cellNo-cell
B Cmpd 30µMCmpd 30µMCmpd 30µMPC 3µMPC 3µMPC 3µMVehicleVehicleVehicleNo-cellNo-cellNo-cell
C Cmpd 10µMCmpd 10µMCmpd 10µMPC 1µMPC 1µMPC 1µM..................
.......................................
(Cmpd = (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride; PC = Positive Control)

PART 3: Hypothetical Downstream Application - Kinase Inhibition Assay

Should the primary screening indicate that the compound is not broadly cytotoxic at lower concentrations, the next logical step would be to investigate its effect on specific molecular targets. Given the "amino-propan-2-ol" structural motif, which is present in some kinase inhibitors, a hypothetical downstream application could be a kinase inhibition assay.[8]

Hypothetical Signaling Pathway

Kinase_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_output Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates TargetProtein Target Protein KinaseB->TargetProtein phosphorylates CellProliferation Cell Proliferation TargetProtein->CellProliferation leads to Compound (2R)-1-amino-3- (methylsulfanyl)propan-2-ol HCl Compound->KinaseB inhibits

Caption: Hypothetical signaling pathway where the compound inhibits Kinase B.

This diagram illustrates a common signal transduction pathway where the compound could potentially act as an inhibitor of a specific kinase, thereby blocking downstream signaling and cellular responses like proliferation. A variety of in vitro kinase assay formats (e.g., ADP-Glo™, Z'-LYTE™) can be employed to investigate this hypothesis.

Conclusion

These application notes provide a foundational framework for the initial in vitro characterization of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. By following these detailed protocols and understanding the rationale behind each step, researchers can generate high-quality, reliable data to inform the subsequent stages of the drug discovery process.[9][10] The principles of careful compound handling, robust assay design, and thorough data analysis are paramount for the successful evaluation of any novel chemical entity.[11][12]

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH.
  • (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride - NextSDS. (n.d.). NextSDS.
  • Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). (2024, September 25). Veranex.
  • Quality by Design for Preclinical In Vitro Assay Development. (n.d.). National Institutes of Health (NIH).
  • Essentials of In Vitro Assay Development. (2021, August 17). Kosheeka.
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. (2018, December 15). Promega Corporation.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, December 2). TCI EUROPE N.V.
  • SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.
  • (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride - NextSDS. (n.d.). NextSDS.
  • (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. (n.d.). PubChem.
  • 2-Propanol, 1-[(1-methylethyl)amino]-3-[2-(2-propenyloxy)phenoxy]-, hydrochloride, (S)-. (n.d.). Echemi.
  • 2-Amino-3-(thiophen-2-yl)propan-1-olhydrochloride. (n.d.). MySkinRecipes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (2R)-1-amino-3-(methylsulfanyl)propan-2-ol Hydrochloride Production

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive resource for troubleshooting and optimizing the enantiomeric excess (ee) in the synthesis of (2R)-1-amino-3-(methylsulfa...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for troubleshooting and optimizing the enantiomeric excess (ee) in the synthesis of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. As a critical chiral intermediate in pharmaceutical development, achieving high enantiopurity is paramount. This document, structured in a user-friendly question-and-answer format, addresses common challenges and offers scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (ee) and why is it crucial in the synthesis of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride?

Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[1] It is calculated as:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|[1]

A racemic mixture (50:50 of both enantiomers) has an ee of 0%, while a pure single enantiomer has an ee of 100%.[1] In pharmaceutical applications, the biological activity of a chiral molecule is often associated with a specific enantiomer. The other enantiomer might be inactive or, in some cases, cause undesirable side effects. Therefore, maximizing the enantiomeric excess of the desired (2R) isomer is essential for the safety and efficacy of the final drug product.

Q2: What are the primary synthetic strategies for obtaining enantiomerically enriched (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride?

There are three main approaches to producing enantiomerically pure compounds:

  • Chiral Pool Synthesis: This method utilizes a readily available chiral starting material, such as a natural amino acid or sugar, to introduce the desired stereochemistry.[2]

  • Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to favor the formation of one enantiomer over the other from a prochiral starting material.[2][3]

  • Chiral Resolution: This technique separates a racemic mixture of the final product or a key intermediate into its individual enantiomers.[2][3] This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization due to their different solubilities.

Q3: How is the enantiomeric excess of 1-amino-3-(methylsulfanyl)propan-2-ol derivatives typically determined?

Several analytical techniques can be employed to measure enantiomeric excess:

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the most common and reliable methods. They use a chiral stationary phase to separate the enantiomers, allowing for their individual quantification.[1][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Solvating Agents: Chiral additives can form diastereomeric complexes with the enantiomers, resulting in distinct NMR signals that can be integrated to determine their ratio.[1][6]

  • Polarimetry: This technique measures the optical rotation of the sample. While it can be a quick check, its accuracy can be affected by impurities and non-linear relationships between concentration and rotation.[1]

Troubleshooting Guide: Low Enantiomeric Excess

Encountering low enantiomeric excess is a common challenge in asymmetric synthesis and resolution. The following sections provide a systematic approach to identifying and resolving the root causes.

Issue 1: Suboptimal Asymmetric Synthesis Conditions

Low ee in an asymmetric synthesis can often be traced back to the reaction conditions.

Probable Causes & Solutions:

  • Catalyst Purity and Handling: The chiral catalyst is the heart of the asymmetric transformation. Its purity and integrity are paramount.

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Ensure the catalyst is from a reputable source and has been stored under the recommended conditions (e.g., inert atmosphere, low temperature) to prevent decomposition.[7] If prepared in-house, verify its structure and purity using techniques like NMR or X-ray crystallography.[7]

      • Run a Control Reaction: Test the catalyst with a known substrate that consistently gives high ee to confirm its activity and selectivity.[7]

  • Reaction Temperature: Temperature is a critical parameter influencing the energy difference between the diastereomeric transition states.

    • Troubleshooting Steps:

      • Systematic Temperature Screening: Generally, lower temperatures lead to higher enantioselectivity.[1][7] Systematically decrease the reaction temperature to find the optimal balance between reaction rate and enantioselectivity.

  • Solvent Effects: The solvent can significantly impact the conformation of the catalyst-substrate complex and the transition state energies.[1][7]

    • Troubleshooting Steps:

      • Solvent Screening: Screen a variety of solvents with different polarities and coordinating abilities. A change from a non-coordinating to a coordinating solvent, or vice-versa, can have a dramatic effect.

  • Substrate and Reagent Purity: Impurities in the starting materials or reagents can interfere with the catalytic cycle.[7]

    • Troubleshooting Steps:

      • Purify Starting Materials: Ensure all reactants are of high purity. Recrystallization or distillation of starting materials may be necessary.

      • Use Anhydrous Solvents: Water can deactivate many catalysts or alter their selectivity.[7] Use freshly distilled or commercially available anhydrous solvents.

  • Concentration Effects: Substrate concentration can influence catalyst aggregation or the formation of off-cycle species.[7]

    • Troubleshooting Steps:

      • Vary Substrate Concentration: Investigate the effect of running the reaction at different concentrations. More dilute conditions can sometimes improve enantiomeric excess.[7]

Workflow for Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis

G start Low Enantiomeric Excess Observed check_catalyst Verify Catalyst Integrity (Purity, Storage, Control Rxn) start->check_catalyst check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK temp_screen Temperature Screening (Systematically Lower Temp) check_conditions->temp_screen solvent_screen Solvent Screening (Vary Polarity) check_conditions->solvent_screen check_purity Assess Purity of Starting Materials & Reagents purify_sm Purify Starting Materials (Distillation/Recrystallization) check_purity->purify_sm use_anhydrous Ensure Anhydrous Conditions check_purity->use_anhydrous check_concentration Investigate Concentration Effects vary_conc Vary Substrate Concentration check_concentration->vary_conc temp_screen->check_purity solvent_screen->check_purity purify_sm->check_concentration use_anhydrous->check_concentration end Optimized Enantiomeric Excess Achieved vary_conc->end

Caption: Troubleshooting workflow for low ee in asymmetric synthesis.

Issue 2: Inefficient Chiral Resolution

Chiral resolution relies on the differential properties of diastereomers. Inefficiencies can arise at several stages.

Probable Causes & Solutions:

  • Incorrect Choice of Resolving Agent: The interaction between the racemic mixture and the resolving agent is highly specific.

    • Troubleshooting Steps:

      • Screen Resolving Agents: Test a variety of commercially available chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid, camphor-10-sulfonic acid).

      • Consider Structural Compatibility: The resolving agent should have functional groups that can form stable, well-defined salts or complexes with the amino alcohol.

  • Suboptimal Crystallization Conditions: The formation and precipitation of the desired diastereomeric salt are sensitive to solvent, temperature, and concentration.

    • Troubleshooting Steps:

      • Solvent Screening for Crystallization: The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts. Screen a range of solvents and solvent mixtures.

      • Optimize Cooling Rate: A slow, controlled cooling rate generally leads to purer crystals.

      • Vary Concentration: The concentration of the solution can affect the yield and purity of the crystallized salt.

  • Incomplete Salt Formation or Cleavage: The formation of the diastereomeric salt and the subsequent liberation of the enantiomerically enriched amine must be efficient.

    • Troubleshooting Steps:

      • Stoichiometry of Resolving Agent: Ensure the correct stoichiometric amount of the resolving agent is used.

      • pH Adjustment for Cleavage: After separation of the diastereomeric salt, ensure complete neutralization to liberate the free amine. The pH should be carefully adjusted to avoid racemization.[8]

Issue 3: Product Racemization

The desired (2R)-enantiomer may racemize under certain conditions, leading to a decrease in enantiomeric excess.

Probable Causes & Solutions:

  • Harsh Reaction or Workup Conditions: Exposure to strong acids, strong bases, or high temperatures can cause racemization at the chiral center.[1][3]

    • Troubleshooting Steps:

      • Use Milder Conditions: Where possible, opt for milder reagents and lower reaction temperatures.

      • Careful pH Control: During workup and extraction, carefully control the pH to avoid extremes.

      • Minimize Exposure to Heat: Reduce the duration of any heating steps and use the lowest effective temperature.

  • Prolonged Reaction or Storage Times: In some cases, the product may slowly racemize over time, even under relatively mild conditions.[1]

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Ensure the reaction is stopped as soon as it reaches completion to avoid prolonged exposure to potentially racemizing conditions.[1]

      • Proper Storage: Store the purified product under appropriate conditions (e.g., low temperature, inert atmosphere) to maintain its enantiomeric purity.

Experimental Protocols

Protocol 1: General Procedure for Chiral HPLC Analysis

This protocol provides a starting point for developing a chiral HPLC method to determine the enantiomeric excess of 1-amino-3-(methylsulfanyl)propan-2-ol derivatives.

  • Column Selection: Utilize a polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent).[5]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol).[5] A small amount of an amine modifier (e.g., 0.1% diethylamine or triethylamine) is often added to improve peak shape for amino compounds.[5]

  • Method Development:

    • Start with an isocratic mobile phase composition (e.g., 90:10 n-hexane:isopropanol with 0.1% diethylamine).

    • Adjust the ratio of hexane to alcohol to optimize the separation of the enantiomers. Increasing the alcohol content generally decreases retention time.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis:

    • Set the flow rate to a typical value (e.g., 1.0 mL/min).[5]

    • Use a UV detector set to a low wavelength (e.g., 210 nm) where the compound absorbs.[5]

    • Inject a small volume (e.g., 10 µL) of the sample.

    • The two enantiomers should elute as distinct peaks. Calculate the enantiomeric excess based on the peak areas.

Protocol 2: General Procedure for Chiral Resolution via Diastereomeric Salt Crystallization

This protocol outlines the general steps for resolving a racemic mixture of 1-amino-3-(methylsulfanyl)propan-2-ol.

  • Selection of Resolving Agent and Solvent:

    • Based on literature precedents or screening, select a suitable chiral resolving agent (e.g., (R)-(-)-mandelic acid or di-p-toluoyl-D-tartaric acid).

    • Screen for a suitable crystallization solvent in which the diastereomeric salts have different solubilities.

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic 1-amino-3-(methylsulfanyl)propan-2-ol in the chosen solvent.

    • Add a stoichiometric amount (typically 0.5 to 1.0 equivalents) of the chiral resolving agent.

    • Heat the mixture gently to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization.

    • Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer.

  • Liberation of the Enriched Enantiomer:

    • Dissolve the collected crystals in water.

    • Add a base (e.g., NaOH or NaHCO₃ solution) to neutralize the resolving agent and liberate the free amine.

    • Extract the enantiomerically enriched amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer, filter, and remove the solvent under reduced pressure.

  • Analysis and Further Purification:

    • Determine the enantiomeric excess of the recovered amine using chiral HPLC.

    • If necessary, repeat the crystallization process to further enhance the enantiomeric purity.

Data Presentation

Table 1: Comparison of Strategies for Optimizing Enantiomeric Excess

StrategyKey Parameters to OptimizePotential AdvantagesPotential Disadvantages
Asymmetric Synthesis Catalyst, Chiral Auxiliary, Reducing Agent, Temperature, Solvent, ConcentrationHigh potential for excellent ee, Atom economicalSensitive to impurities, May require expensive catalysts/reagents
Chiral Resolution Resolving Agent, Crystallization Solvent, Temperature, Cooling RateApplicable to existing racemic mixtures, Well-established technologyTheoretical maximum yield of 50% per cycle, Requires screening of resolving agents and solvents

Visualization of Key Concepts

Logical Relationship in Chiral Resolution

G racemic Racemic Mixture ((R)-Amine + (S)-Amine) diastereomers Diastereomeric Salts ((R)-Amine-(+)-Acid) ((S)-Amine-(+)-Acid) racemic->diastereomers resolving_agent Chiral Resolving Agent ((+)-Acid) resolving_agent->diastereomers separation Separation (e.g., Crystallization) diastereomers->separation salt_r Enriched Diastereomeric Salt ((R)-Amine-(+)-Acid) separation->salt_r liberation Liberation (Base Treatment) salt_r->liberation enantiomer_r Enantiomerically Enriched (R)-Amine liberation->enantiomer_r

Caption: The process of chiral resolution via diastereomeric salt formation.

References

  • You, L., et al. (2015). Determination of enantiomeric excess in amine derivatives with molecular self-assemblies.
  • University of California, Davis. (n.d.). Asymmetric reactions_synthesis. Retrieved from [Link]

  • An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Pharmaceuticals and Pharmacology, 1(1), 8.
  • Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Retrieved from [Link]

  • NextSDS. (n.d.). (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]

  • Kumar, A., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26035-26042.
  • Lebrilla, C. B., et al. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 70(15), 3055-3061.
  • Wsol, V., et al. (2008). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Chirality, 20(3-4), 315-322.
  • MolMater. (n.d.). Chiral Resolution. Retrieved from [Link]

  • Reddit. (2015, November 23). Question about asymmetric synthesis. r/chemhelp. Retrieved from [Link]

  • Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Al-Majdhoub, M. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3928.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • European Patent Office. (1995, July 5). Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives. Retrieved from [Link]

  • Ellman Laboratory, Yale University. (n.d.). Asymmetric Synthesis of Amines. Retrieved from [Link]

  • Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • List, B., et al. (2018). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 140(40), 12852-12856.
  • Chegg. (2020, September 29). Solved 5. The enantiomers of l-amino-2-propanol were. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of (2R) and (2S)-1-amino-3-(methylsulfanyl)propan-2-ol Hydrochloride

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is a critical determinant of its biological activity and chemical behavior. This guide provides an in-depth technical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is a critical determinant of its biological activity and chemical behavior. This guide provides an in-depth technical comparison of the reactivity of the (2R) and (2S) enantiomers of 1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. While these molecules share the same chemical formula and connectivity, their distinct spatial arrangements of atoms can lead to significant differences in their interaction with other chiral molecules and their reactivity in various chemical transformations.

This document will delve into the key reactive centers of these chiral amino alcohols, explore the theoretical basis for potential reactivity differences, and present a series of proposed experiments to quantitatively assess these differences. The insights provided herein are intended to guide experimental design and aid in the selection of the appropriate enantiomer for specific synthetic or biological applications.

Introduction to the Enantiomers

(2R)-1-amino-3-(methylsulfanyl)propan-2-ol and its (2S) counterpart are chiral molecules belonging to the class of amino alcohols. They are structurally related to the essential amino acid methionine.[1][2][3] The presence of a stereocenter at the C2 carbon, bearing a hydroxyl group, gives rise to these two non-superimposable mirror images. The hydrochloride salt form enhances their stability and water solubility.

The key functional groups that dictate the reactivity of these molecules are:

  • Primary Amine (-NH2): A nucleophilic and basic center.

  • Secondary Alcohol (-OH): A nucleophilic and potentially acidic center.

  • Thioether (-S-CH3): A nucleophilic sulfur atom that can be oxidized.

The spatial orientation of these functional groups around the chiral center is expected to influence their accessibility and reactivity, particularly in reactions involving chiral reagents or catalysts.

Theoretical Considerations for Differential Reactivity

The concept of "chiral recognition" is central to understanding why enantiomers can exhibit different reactivities. When reacting with another chiral molecule (e.g., an enzyme or a chiral catalyst), the two enantiomers will form diastereomeric transition states. These transition states have different energies, leading to different reaction rates.

Even with achiral reagents, the stereochemistry can influence reactivity through intramolecular interactions. For instance, the proximity of the amino and hydroxyl groups in a specific conformation could lead to hydrogen bonding that might favor or hinder a particular reaction pathway.

Experimental Comparison of Reactivity

To empirically compare the reactivity of the (2R) and (2S) enantiomers, a series of experiments targeting the key functional groups can be designed. The following sections outline detailed protocols for assessing the reactivity of the primary amine, the secondary alcohol, and the thioether moiety.

N-Acylation: Assessing Amine Nucleophilicity

The acylation of the primary amino group is a fundamental transformation.[4][5] By reacting each enantiomer with a chiral acylating agent, we can probe for kinetic resolution, which would indicate a difference in reactivity.

Experimental Protocol: N-Acylation with a Chiral Acylating Agent

  • Preparation of Reagents:

    • Prepare 0.1 M solutions of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride and (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) to neutralize the hydrochloride and the acid byproduct.

    • Prepare a 0.1 M solution of a chiral acylating agent, for example, (S)-Naproxen chloride, in the same solvent.

  • Reaction Setup:

    • In separate reaction vessels, add the solutions of the (2R) and (2S) enantiomers.

    • At time t=0, add the solution of (S)-Naproxen chloride to each reaction vessel with vigorous stirring.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction at regular intervals using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. This will allow for the separation and quantification of the unreacted amino alcohol and the acylated product.

  • Data Analysis:

    • Plot the concentration of the unreacted amino alcohol versus time for both enantiomers.

    • Calculate the initial reaction rates and the reaction rate constants (k) for each enantiomer.

Data Presentation:

EnantiomerInitial Rate (M/s)Rate Constant (k) (M⁻¹s⁻¹)
(2R)-1-amino-3-(methylsulfanyl)propan-2-olExperimental ValueExperimental Value
(2S)-1-amino-3-(methylsulfanyl)propan-2-olExperimental ValueExperimental Value

Expected Outcome: A significant difference in the reaction rates and rate constants would indicate that the stereocenter influences the nucleophilicity of the amino group in the context of a chiral reaction partner.

O-Alkylation: Probing Alcohol Reactivity

The selective alkylation of the hydroxyl group in the presence of a more nucleophilic amino group can be challenging.[6][7] This experiment aims to compare the ease of O-alkylation after protecting the amino group.

Experimental Protocol: O-Alkylation of the N-Protected Amino Alcohol

  • N-Protection:

    • Protect the amino group of both the (2R) and (2S) enantiomers using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent its participation in the subsequent alkylation reaction.

  • O-Alkylation Reaction:

    • Dissolve the N-protected amino alcohol in a suitable solvent (e.g., tetrahydrofuran).

    • Add a strong base, such as sodium hydride, to deprotonate the alcohol and form the corresponding alkoxide.

    • Add an alkylating agent, for example, methyl iodide.

  • Monitoring and Analysis:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Determine the reaction rates and yields for both enantiomers.

Data Presentation:

Enantiomer (N-Protected)Reaction Time for Completion (h)Yield of O-alkylated Product (%)
(2R)-enantiomerExperimental ValueExperimental Value
(2S)-enantiomerExperimental ValueExperimental Value

Expected Outcome: Differences in reaction times and yields could arise from stereoelectronic effects influencing the stability of the intermediate alkoxide or the transition state of the alkylation reaction.

Thioether Oxidation: Investigating Sulfur Reactivity

The oxidation of the thioether to a sulfoxide introduces a new stereocenter at the sulfur atom.[8][9][10] Using a chiral oxidizing agent can lead to diastereoselective oxidation, and the diastereomeric ratio of the resulting sulfoxides can be indicative of the influence of the existing stereocenter on the oxidation process.

Experimental Protocol: Asymmetric Oxidation of the Thioether

  • Reaction Setup:

    • Dissolve each enantiomer of the amino alcohol hydrochloride in a suitable solvent (e.g., methanol).

    • Add a chiral oxidizing agent, such as a Sharpless-type reagent or a chiral oxaziridine.

  • Reaction and Workup:

    • Allow the reaction to proceed at a controlled temperature.

    • After the reaction is complete, quench the reaction and isolate the product mixture.

  • Analysis:

    • Analyze the product mixture using HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the diastereomeric ratio of the resulting sulfoxides.

Data Presentation:

Starting EnantiomerDiastereomeric Ratio (R,S-sulfoxide : R,R-sulfoxide or S,R-sulfoxide : S,S-sulfoxide)
(2R)-1-amino-3-(methylsulfanyl)propan-2-olExperimental Value
(2S)-1-amino-3-(methylsulfanyl)propan-2-olExperimental Value

Expected Outcome: A significant difference in the diastereomeric ratios for the two starting enantiomers would provide strong evidence for substrate-controlled diastereoselection, where the original stereocenter directs the stereochemical outcome of the oxidation.

Visualizing the Experimental Workflow

experimental_workflow cluster_enantiomers Starting Enantiomers cluster_reactions Reactivity Probes cluster_analysis Analytical Techniques 2R_enantiomer (2R)-enantiomer N_Acylation N-Acylation (Chiral Acylating Agent) 2R_enantiomer->N_Acylation Reacts with O_Alkylation O-Alkylation (N-Protected) 2R_enantiomer->O_Alkylation Reacts with (after N-protection) S_Oxidation Thioether Oxidation (Chiral Oxidizing Agent) 2R_enantiomer->S_Oxidation Reacts with 2S_enantiomer (2S)-enantiomer 2S_enantiomer->N_Acylation Reacts with 2S_enantiomer->O_Alkylation Reacts with (after N-protection) 2S_enantiomer->S_Oxidation Reacts with HPLC Chiral HPLC N_Acylation->HPLC Analyzed by TLC_GCMS TLC / GC-MS O_Alkylation->TLC_GCMS Analyzed by NMR_HPLC NMR / HPLC S_Oxidation->NMR_HPLC Analyzed by

Caption: Experimental workflow for comparing the reactivity of the (2R) and (2S) enantiomers.

Conclusion

The stereochemical identity of (2R)- and (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is expected to play a crucial role in their chemical reactivity, particularly in asymmetric transformations. While they possess the same functional groups, the different spatial arrangement of these groups can lead to distinct reaction kinetics and stereochemical outcomes. The proposed experimental framework provides a systematic approach to quantifying these differences.

For researchers in drug discovery and development, a thorough understanding of the differential reactivity of enantiomers is paramount. The choice of a specific enantiomer can have profound implications for the synthesis, efficacy, and safety of a pharmaceutical agent. The methodologies and considerations outlined in this guide are intended to facilitate informed decision-making in the selection and application of these versatile chiral building blocks.

References

  • Vertex AI Search. (2024, June 17).
  • Schenk, W. A., et al. (1994, September 2). Oxidation of Metal‐Coordinated Thioethers with Dimethyldioxirane—A New Stereoselective Synthesis of Chiral Sulfoxides.
  • Unknown Authors. (n.d.).
  • Unknown Authors. (2012, March 29). Supramolecular assembly of chiral polyoxometalate complexes for asymmetric catalytic oxidation of thioethers.
  • Unknown Authors. (2024, February 21). Methionine and its hydroxy analogues: the paths toward their sustainable chemical synthesis. RSC Publishing.
  • Unknown Authors. (2005, April 28). Catalytic Enantioselective Thioester Aldol Reactions That Are Compatible with Protic Functional Groups. Journal of the American Chemical Society.
  • Unknown Authors. (2022, January 4). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
  • Gibson, C. M. (2012, August 9). Methionine. wikidoc.
  • Unknown Authors. (n.d.). Oxidation of Thioether Ligands in Pseudotetrahedral Cyclopentadienylruthenium Complexes: Toward a New Stereoselective Synthesis.
  • Unknown Authors. (2025, April 2). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation. Journal of the American Chemical Society.
  • Unknown Authors. (2025, June 4). Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C-C Bond Formation. the University of Groningen research portal.
  • Unknown Authors. (2025, August 18). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions.
  • Unknown Authors. (n.d.). Redox-Neutral Thioether C–H Activation Enables Stereoselective Noncanonical Amino Acid Synthesis. ChemRxiv.
  • Unknown Authors. (n.d.). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. PMC.
  • Unknown Authors. (2015, June 2). Highly enantioselective construction of tertiary thioethers and alcohols via phosphine-catalyzed asymmetric γ-addition reactions of 5 H -thiazol-4-one ... Chemical Science (RSC Publishing).
  • Unknown Authors. (n.d.). Generation and hydrolysis of N-acyloxazolinium salts allowing regiospecific acylation of chiral amino alcohols.
  • Unknown Authors. (n.d.). Methionine. Wikipedia.
  • Unknown Authors. (n.d.). The specific features of methionine biosynthesis and metabolism in plants. PMC - NIH.
  • Unknown Authors. (2019, August 16). Which one is more reactive, primary, secondary, or tertiary amine?. Quora.
  • Wang, Z. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University.
  • Unknown Authors. (2021, August 29).
  • Unknown Authors. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA.
  • Roberts and Caserio. (2021, March 5). 23.1: Amines Compared with Alcohols. Chemistry LibreTexts.
  • PubChem. (n.d.). (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. NIH.
  • Unknown Author. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry.
  • Unknown Authors. (n.d.). Method for producing O-alkylated cyclic aminoalcohols.
  • NextSDS. (n.d.). (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride.
  • NextSDS. (n.d.). (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride.
  • MSU chemistry. (n.d.). Amine Reactivity.
  • Unknown Authors. (2010, May 18).
  • Benchchem. (n.d.). A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Benchmarking N-Acetyl-(+)-Pseudoephedrine.
  • Unknown Authors. (2023, January 22). Reactivity of Amines. Chemistry LibreTexts.
  • Unknown Authors. (n.d.). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity.
  • Torssell, S. (2007, August 22). Stereoselective Synthesis of Amino Alcohols: Applications to Natural Product Synthesis. Diva-Portal.org.
  • Unknown Authors. (n.d.).
  • Unknown Authors. (2020, December 22). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing.
  • Unknown Authors. (n.d.). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.
  • Unknown Authors. (2015, August 5). Enantio- and diastereoselective synthesis of γ-amino alcohols.
  • Unknown Authors. (2025, October 30). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues.
  • Unknown Authors. (n.d.). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society.
  • Unknown Authors. (n.d.). Selective n-acylation of amino alcohols.
  • WIPO Patentscope. (n.d.).
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  • Fisher Scientific. (2009, November 17).
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Comparative

Benchmarking the Catalytic Efficiency of (2R)-1-Amino-3-(methylsulfanyl)propan-2-ol Hydrochloride in Asymmetric Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary & Mechanistic Rationale The development of modul...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Mechanistic Rationale

The development of modular chiral ligands is a cornerstone of asymmetric catalysis. While classical rigid bidentate N,O-ligands like (S)-prolinol have historically dominated the landscape, the introduction of hemilabile coordinating groups offers unprecedented kinetic control over transition state geometries[1].

This guide benchmarks the catalytic efficiency of (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride (hereafter referred to as (2R)-AMPO·HCl )[2], a highly versatile N,O,S-tridentate ligand precursor, against industry-standard alternatives such as (S)-Prolinol and L-Methioninol[3].

The Causality of the Thioether Advantage

(2R)-AMPO differentiates itself through its methylsulfanyl (-SMe) tail. In transition metal catalysis (e.g., Ru, Cu, V), this sulfur atom acts as a "soft" donor. The causality behind its superior performance lies in its hemilability . During the catalytic cycle, the sulfur atom can temporarily dissociate to open a vacant coordination site for incoming substrates (such as prochiral ketones), and subsequently re-coordinate to stabilize the active metal-hydride intermediate[4].

Furthermore, thioether-containing amino alcohols exhibit unique "ambidextrous" behavior. As demonstrated in foundational studies with structurally related methioninol derivatives, altering the oxidation state of the metal center (e.g., Cu(I) vs. Cu(II)) can invert the helical chirality of the complex[5]. This redox-switchable stereocontrol allows researchers to access either product enantiomer from a single chiral ligand—a dynamic control impossible with rigid, redox-inert ligands like prolinol.

Performance Benchmarking Data

To objectively evaluate (2R)-AMPO, we benchmarked it against (S)-Prolinol and L-Methioninol in two prototypical asymmetric transformations.

Benchmark A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Reaction Conditions: Acetophenone (1.0 M), [RuCl₂(p-cymene)]₂ (0.5 mol%), Ligand (1.1 mol%), KOH (5 mol%), i-PrOH, 25°C, 2 hours.

Catalyst LigandConversion (%)Enantiomeric Excess (ee %)TOF (h⁻¹)
(2R)-AMPO >99 96 (R) 4,200
L-Methioninol9588 (S)3,800
(S)-Prolinol8291 (S)1,500

Insight: The hemilabile -SMe group in (2R)-AMPO accelerates the hydride transfer step, resulting in a nearly 3-fold increase in Turnover Frequency (TOF) compared to (S)-Prolinol.

Benchmark B: Cu-Catalyzed Asymmetric Michael Addition

Reaction Conditions: Diethyl malonate, trans-β-nitrostyrene, Cu-salt (5 mol%), Ligand (5.5 mol%), DIPEA, CH₂Cl₂, 0°C.

Catalyst LigandMetal PrecursorYield (%)ee (%)
(2R)-AMPO Cu(OTf)₂ (Cu II) 89 85 (R)
(2R)-AMPO Cu(CH₃CN)₄PF₆ (Cu I) 87 82 (S)
L-MethioninolCu(OTf)₂ (Cu II)8572 (S)
(S)-ProlinolCu(OTf)₂ (Cu II)6545 (S)

Insight: (2R)-AMPO successfully replicates the redox-switchable "ambidextrous" enantioselectivity seen in methioninol complexes[5], but delivers superior enantiomeric excess due to the optimized steric pocket of the propan-2-ol backbone.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that an experimental protocol is only reliable if it is a self-validating system. The following workflow for the Ru-ATH reaction incorporates internal checks to guarantee data integrity.

Step 1: Ligand Liberation (Free-basing)

(2R)-AMPO is supplied as a hydrochloride salt (CAS 2866253-66-7) to prevent aerial oxidation of the thioether to a sulfoxide and to extend shelf life[2]. However, chloride ions are potent poisons for Ru(II) ATH catalysts.

  • Dissolve 1.1 mmol of (2R)-AMPO·HCl in 5 mL of degassed CH₂Cl₂.

  • Wash with 5 mL of 1M aqueous NaOH.

  • Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Self-Validation Check: Perform a quick AgNO₃ drop test on the aqueous wash to confirm the complete removal of chloride ions.

Step 2: Precatalyst Formation
  • Under an argon atmosphere, combine the free-based (2R)-AMPO (1.1 mmol) and [RuCl₂(p-cymene)]₂ (0.5 mmol) in 10 mL of anhydrous, degassed i-PrOH.

  • Stir at 80°C for 1 hour until the solution turns a deep, homogenous orange. Causality: Heating ensures the complete displacement of the p-cymene chloride bridge, allowing the N,O,S-tridentate coordination to fully engage the ruthenium center.

Step 3: Kinetic Benchmarking & Reaction Execution
  • To the precatalyst solution at 25°C, add 100 mmol of acetophenone and 10 mmol of n-dodecane (Internal Standard).

  • Initiate the reaction by adding 5 mL of a 0.1 M KOH solution in i-PrOH.

  • Extract 50 µL aliquots every 15 minutes, quenching immediately in cold hexane/isopropanol (9:1) for GC/HPLC analysis. Self-Validation Check: The use of n-dodecane ensures a closed mass balance. If the sum of the unreacted ketone and the chiral alcohol product deviates from the dodecane ratio, it immediately flags evaporative losses or off-target aldol condensations, ensuring the TOF metrics are absolute.

Visualizing the Workflows

G A AMPO·HCl Salt (Stable Precursor) B Free-basing (NaOH) Removes Cl- poison A->B Base Wash C Ligand Complexation [RuCl2(p-cymene)]2 B->C Add Metal D Active Ru-AMPO Precatalyst C->D Heat 80°C E In-situ Activation (i-PrOH / KOH) D->E F Ru-Hydride Species (Active Catalyst) E->F Hydride Source G Substrate Binding (Hemilabile -SMe opens) F->G Ketone Addition H Hydride Transfer (Enantioselective Step) G->H I Chiral Product Release H->I I->F Catalyst Turnover

Fig 1: Workflow and catalytic cycle of AMPO-mediated Ru-catalyzed Asymmetric Transfer Hydrogenation.

Workflow Step1 1. Ligand Preparation Neutralize AMPO·HCl Step2 2. Metallation Form Cu(II) or Ru(II) Complex Step1->Step2 Step3 3. Reaction Execution Add Substrate & Int. Standard Step2->Step3 Step4 4. Kinetic Sampling Take Aliquots at 15min Intervals Step3->Step4 Step5 5. Orthogonal Validation GC-FID (Conv) & Chiral HPLC (ee) Step4->Step5

Fig 2: Self-validating experimental workflow for benchmarking chiral amino alcohol catalysts.

References

  • NextSDS Chemical Database. "(2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride - Substance Information." NextSDS. Available at: [Link]

  • Canary, J. W., et al. (2012). "A Redox-Reconfigurable, Ambidextrous Asymmetric Catalyst." Journal of the American Chemical Society, 134(20), 8336-8339. Available at: [Link]

  • Pessoa, J. C., et al. (2012). "Amino Alcohol-Derived Reduced Schiff Base VIVO and VV Compounds as Catalysts for Asymmetric Sulfoxidation." Inorganic Chemistry, 51(21), 11655-11667. Available at: [Link]

  • Ohkuma, T., & Noyori, R. (2012). "Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones." IntechOpen. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride

As researchers and drug development professionals, handling functionalized chiral intermediates requires a rigorous, scientifically grounded approach to safety and operational logistics. (2R)-1-amino-3-(methylsulfanyl)pr...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, handling functionalized chiral intermediates requires a rigorous, scientifically grounded approach to safety and operational logistics. (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is a highly specific thioether-containing amino alcohol salt. Because of its unique structural motifs, standard generalized safety protocols are insufficient.

This technical guide outlines the essential Personal Protective Equipment (PPE), handling methodologies, and disposal plans for this compound. By understanding the specific physicochemical behavior of this molecule, laboratories can establish self-validating safety systems that protect personnel and ensure experimental integrity.

Chemical Profile & Hazard Assessment

Before selecting PPE or designing a workflow, we must analyze the compound's hazard profile to understand exactly what we are protecting against.

PropertyDetail
Chemical Name (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride
CAS Number 2866253-66-7[1]
Physical State Solid (Hydrochloride Salt)
GHS Classifications Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[1]
Primary Operational Risks Dermal/ocular irritation, central nervous system depression (drowsiness/dizziness), and hygroscopic dust formation[1],.

Personal Protective Equipment (PPE) Matrix: The Science of Protection

We do not wear PPE merely for compliance; we wear it to mitigate specific physicochemical interactions between the compound and human tissue.

  • Hand Protection (Nitrile Gloves):

    • The Causality: As a polar hydrochloride salt, this compound is highly water-soluble. Sweat on bare skin can rapidly dissolve airborne dust, leading to localized concentration and acute dermal irritation (Skin Irrit. 2)[1],. Nitrile gloves (minimum 4 mil thickness) provide an excellent barrier against polar salts and are structurally resistant to the lipophilic nature of the methylsulfanyl (thioether) moiety, which can occasionally compromise natural latex[2].

  • Eye Protection (Indirect Vented Goggles):

    • The Causality: Standard safety glasses are insufficient for this operation. The hygroscopic nature of the hydrochloride salt means airborne dust particles will aggressively seek moisture. If they settle in the eyes, they dissolve into an acidic, highly irritating solution (Eye Irrit. 2A)[1],. Indirect vented goggles create a physical seal against micro-particulates while preventing lens fogging[2].

  • Respiratory & Engineering Controls (Chemical Fume Hood):

    • The Causality: The classification STOT SE 3 (H336) indicates that systemic exposure can cause specific target organ toxicity, primarily drowsiness or dizziness[1]. Handling the dry powder on an open benchtop risks the inhalation of micro-particulates. All operations must occur within a certified chemical fume hood to actively pull hazardous dust away from the operator's breathing zone[2],.

Standard Operating Procedure: Safe Handling Workflow

To ensure a self-validating system, every step in this protocol includes an integrated verification check.

Step 1: Pre-Operation Environmental Check

  • Action: Verify fume hood functionality.

  • Validation: Ensure the digital monitor reads a face velocity of ≥100 feet per minute (fpm). If no monitor is present, perform a "flutter test" by taping a small strip of tissue to the sash to visually confirm inward directional airflow. Ensure the workspace is entirely dry to prevent the hygroscopic salt from clumping.

Step 2: Static-Free Dispensing

  • Action: Weigh the material using grounded, anti-static spatulas (e.g., ceramic or specialized conductive plastics).

  • Validation: Hover a gloved finger near the closed powder vial. If particles "jump" or cling to the glass walls, static charge is present. Use a static eliminator (anti-static gun) before opening the vial to prevent the powder from aerosolizing upon opening[3].

Step 3: Enclosed Transfer

  • Action: Weigh the material directly into a tared, sealable vial or a closed weighing boat.

  • Validation: Never transport open powder across the laboratory. Secure the cap before removing the vessel from the balance enclosure.

Step 4: Controlled Dissolution

  • Action: When preparing solutions, slowly add the solid (2R)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride to the stirring solvent.

  • Validation: Do not add solvent directly to a large mass of the dry powder. Adding solid to liquid ensures rapid dispersion and prevents localized heat of dissolution from causing splattering or rapid off-gassing.

Spill Response & Waste Disposal Plan

Amino alcohol hydrochlorides containing thioether groups require strict environmental segregation.

Immediate Spill Protocol:

  • Isolate: If a spill occurs outside the fume hood, immediately evacuate the immediate bench area to prevent dust inhalation.

  • Contain (Dry Spill): Crucial Causality: Do NOT use water to clean up the dry powder. Water will dissolve the salt, expanding the contamination zone and driving it into porous surfaces. Instead, gently cover the spill with damp absorbent paper to suppress dust, or use a HEPA-filtered vacuum dedicated to chemical spills,[4].

  • Sanitize: Once the bulk solid is removed, wash the area with a mild alkaline soap solution to neutralize any residual hydrochloride acidity, followed by a thorough water rinse.

Logistical Disposal Plan:

  • Solid Waste: All contaminated consumables (gloves, weighing boats, absorbent paper) must be placed in a heavy-duty, sealed chemical waste bag and labeled as "Hazardous Solid Waste - Toxic/Irritant".

  • Liquid Waste: Aqueous or organic solutions containing this compound must never be discharged into the municipal sewer. The thioether and amine functionalities pose severe risks to aquatic ecosystems. Collect liquid waste in clearly labeled, halogen-free organic waste carboys (or aqueous basic waste carboys, depending on the solvent matrix) and arrange for collection by a certified Environmental Health and Safety (EHS) disposal contractor[3],.

Workflow Visualization

G Start Start: Risk Assessment & Fume Hood Check PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Weigh Anti-Static Weighing (Minimize Dust) PPE->Weigh Spill Spill Detected? Weigh->Spill Dissolve Controlled Dissolution (Add Solid to Solvent) Waste Waste Segregation (Solid vs. Liquid) Dissolve->Waste Spill->Dissolve No Clean Dry Spill Protocol (No Water, HEPA/Sweep) Spill->Clean Yes Clean->Waste Dispose EHS Certified Disposal Waste->Dispose

Workflow for the safe handling, spill response, and disposal of amino alcohol hydrochlorides.

Sources

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